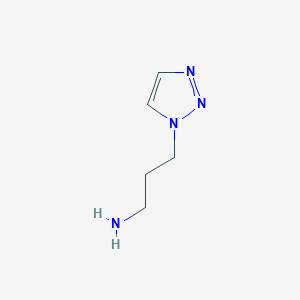

3-(1H-1,2,3-triazol-1-yl)propan-1-amine

Description

Significance of the 1,2,3-Triazole Scaffold in Organic Synthesis and Materials Science

The 1,2,3-triazole moiety is a prominent scaffold in modern organic chemistry, largely due to the advent of "click chemistry." researchgate.netnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net This synthetic accessibility has made the triazole ring a popular component in a wide array of molecular designs. researchgate.nettandfonline.com

The 1,2,3-triazole ring is not merely a passive linker; its inherent chemical properties are highly advantageous. It is a stable aromatic system, resistant to hydrolysis, oxidation, and reduction. nih.gov The ring possesses a significant dipole moment, and the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. researchgate.net These characteristics have led to the extensive use of 1,2,3-triazoles in medicinal chemistry, where they are found in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. tandfonline.comresearchgate.net In fact, several FDA-approved drugs incorporate this versatile heterocycle. researchgate.net

In the realm of materials science, the 1,2,3-triazole unit is valued for its rigidity and ability to connect different molecular fragments, making it a key component in the construction of polymers, functional coatings, and other advanced materials. researchgate.netjopcr.com Its stability and synthetic versatility allow for the creation of well-defined, functional materials with tailored properties. jopcr.com

The Role of Propylamine (B44156) Linkers in Functionalized Triazole Architectures

The terminal primary amine is a key functional group that serves as a versatile handle for further chemical modifications. It can readily undergo a variety of reactions, such as amidation, alkylation, and Schiff base formation, allowing for the attachment of other molecules, polymers, or surfaces. This functionalization is a cornerstone of creating more complex molecular architectures with specific functions. For example, the amine group can be used to improve water solubility or to attach a targeting moiety in a drug delivery system.

The combination of the stable triazole ring and the reactive propylamine linker creates a powerful building block for constructing complex molecules. The triazole provides a stable core, while the propylamine offers a point of attachment and functionalization.

Overview of Research Trajectories for 1,2,3-Triazolyl-Amine Derivatives

Research into 1,2,3-triazolyl-amine derivatives is a burgeoning field with diverse applications. A significant area of investigation is in medicinal chemistry, where these compounds are being explored for a wide range of therapeutic uses. tandfonline.com The ability to synthesize large libraries of these derivatives through click chemistry allows for rapid screening and identification of compounds with desired biological activities. tandfonline.com

Current research is focused on several key areas:

Anticancer Agents: Many studies have reported the synthesis of 1,2,3-triazole derivatives with potent anticancer activity against various cancer cell lines. tandfonline.com The triazole core, in combination with an amine functionality, can be tailored to interact with specific enzymes or receptors involved in cancer progression.

Antimicrobial Agents: The 1,2,3-triazole scaffold is a known pharmacophore in antimicrobial drug discovery. jopcr.com Researchers are actively developing new triazolyl-amine derivatives to combat drug-resistant bacteria and fungi.

Antiviral and Antimalarial Drugs: The versatility of the 1,2,3-triazole ring has been leveraged in the design of novel antiviral and antimalarial agents. nih.govnih.gov The amine group can be functionalized to enhance the potency and pharmacokinetic properties of these compounds.

Corrosion Inhibitors: In materials science, 1,2,3-triazole derivatives have shown promise as effective corrosion inhibitors for various metals and alloys. The nitrogen atoms in the triazole ring can coordinate with the metal surface, forming a protective layer.

The general trend in the research of 1,2,3-triazolyl-amine derivatives is the rational design and synthesis of molecules with specific biological or material properties. The modular nature of their synthesis allows for the fine-tuning of their structure to optimize their function.

Interactive Data Table: Physicochemical Properties of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine

| Property | Value |

| Molecular Formula | C5H10N4 |

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 118745-98-3 |

Interactive Data Table: Synthetic Approaches for 1,2,3-Triazole Formation

| Reaction | Description | Key Features |

| Huisgen 1,3-Dipolar Cycloaddition | Reaction between an azide (B81097) and an alkyne. | Can produce a mixture of 1,4- and 1,5-disubstituted isomers. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click chemistry" reaction that is highly efficient and regioselective. | Typically yields the 1,4-disubstituted isomer. researchgate.net |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | A complementary reaction to CuAAC. | Typically yields the 1,5-disubstituted isomer. |

Structure

3D Structure

Properties

IUPAC Name |

3-(triazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-2-1-4-9-5-3-7-8-9/h3,5H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAPXKXFUVKPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1h 1,2,3 Triazol 1 Yl Propan 1 Amine and Analogous Derivatives

General Principles of 1,2,3-Triazole Ring Formation

The construction of the 1,2,3-triazole core is a well-established area of organic synthesis, offering robust and high-yielding transformations.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction, a prime example of click chemistry, involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively yield the 1,4-regioisomer. nih.govwikipedia.org The reaction is known for its mild conditions, high yields, and tolerance of a wide variety of functional groups. researchgate.net

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. wikipedia.org This is followed by coordination of the azide to the copper center and subsequent cyclization to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product. Various copper(I) sources can be employed, including CuI, CuBr, or in situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270). wikipedia.orgacs.org The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction. wikipedia.org

| Copper Source | Reducing Agent (for Cu(II)) | Ligand/Additive | Typical Solvent |

|---|---|---|---|

| CuI, CuBr | N/A | Bases (e.g., DIPEA, Et₃N) | THF, DMF, CH₂Cl₂, Dioxane |

| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | Water/t-BuOH, DMSO |

| Copper Nanoparticles | N/A | Various supports (e.g., polymers) | Water, Glycerol |

Research has shown that N-heterocyclic carbene (NHC)-based polynuclear copper complexes can exhibit high catalytic activity, allowing for very low catalyst loadings. nih.gov For instance, certain NHC-copper complexes can catalyze the reaction of benzyl (B1604629) azide and phenylacetylene (B144264) to completion in minutes at room temperature. nih.gov

While CuAAC is highly efficient, metal-free alternatives are sought to avoid potential metal contamination in biological applications. The original Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a thermal process that typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.gov

More recent developments in metal-free 1,2,3-triazole synthesis include one-pot methods that avoid the use of azides altogether. organic-chemistry.org One such strategy involves the reaction of α-ketoacetals with amines, which proceeds without the need for metals, azides, or external oxidants and tolerates a broad range of functional groups. organic-chemistry.org Another approach utilizes the reaction of α,α-difluoro-N-tosylhydrazones with amines. researchgate.net Furthermore, a transition-metal-free method for constructing 5-amino-1,2,3-triazoles has been developed using carbodiimides and diazo compounds. rsc.org These methods provide valuable alternatives to the classical azide-alkyne cycloadditions. rsc.org

Strategies for Incorporating the Propan-1-amine Moiety

To synthesize the target compound, 3-(1H-1,2,3-triazol-1-yl)propan-1-amine, the propan-1-amine chain must be incorporated either before or after the formation of the triazole ring.

A straightforward approach involves the use of an alkyne precursor that already contains a protected or unprotected amine group. For the synthesis of this compound, a suitable precursor would be 3-aminopropyne or a protected version thereof. However, the direct use of highly nucleophilic, unprotected aminoalkynes can be problematic. Therefore, protection of the amine group is often necessary. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

The synthesis would proceed by reacting the N-protected aminoalkyne with an azide, such as azidomethyl pivalate, under standard CuAAC conditions. Subsequent deprotection of the amine group would yield the desired product.

An alternative strategy involves first forming the triazole ring with an alkyl chain containing a functional group that can be later converted into an amine. For example, a click reaction between an alkyne bearing a terminal hydroxyl group (e.g., propargyl alcohol) and an appropriate azide can be performed. The resulting alcohol-functionalized triazole can then be converted to an amine through a two-step sequence of tosylation or mesylation followed by nucleophilic substitution with an amine source, such as sodium azide and subsequent reduction, or direct displacement with ammonia (B1221849) or a protected amine equivalent.

Another variation is the use of an alkyne with a terminal halide. The triazole is formed first, and the halide is then displaced by an amine nucleophile.

| Starting Functional Group on Alkyne | Intermediate Functional Group on Triazole | Reaction Sequence for Amine Introduction |

|---|---|---|

| Hydroxyl (-OH) | Hydroxyl (-OH) | 1. Tosylation/Mesylation 2. Nucleophilic substitution with NaN₃ 3. Reduction (e.g., H₂/Pd, LiAlH₄) |

| Halide (-Cl, -Br) | Halide (-Cl, -Br) | Nucleophilic substitution with NH₃, phthalimide (B116566) (Gabriel synthesis), or NaN₃ followed by reduction |

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Curtius, Hofmann, or Schmidt rearrangement |

This approach involves the synthesis of a triazole ring that already bears an amino group or a precursor to an amino group. researchgate.net For instance, methods for the direct synthesis of 3-amino-1,2,4-triazoles and 5-amino-1,2,3-triazoles have been reported. rsc.orgnih.gov These amino-triazoles can then be further functionalized. For the synthesis of this compound, one could envision a scenario where a triazole with a suitable leaving group is reacted with 3-aminopropanol or a related bifunctional molecule.

Microwave-assisted synthesis has been shown to be effective in the preparation of related compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, from precursors like succinic anhydride (B1165640) and aminoguanidine (B1677879) hydrochloride. rsc.orgnih.gov This highlights the potential for high-temperature, rapid synthesis of amino-functionalized triazoles. The synthesis of pyrazole-triazole hybrids has also been achieved using triazenylpyrazole precursors, which serve as an azide source for CuAAC reactions. beilstein-journals.org This methodology allows for the facile functionalization of the heterocyclic core prior to the cycloaddition step. beilstein-journals.org

Modern Synthetic Advancements

The synthesis of 1,2,3-triazole derivatives, including this compound, has been significantly enhanced by modern techniques that offer improvements in reaction times, yields, and environmental impact over classical methods. These advancements primarily leverage alternative energy sources and green chemistry principles to streamline the creation of these valuable heterocyclic compounds.

Microwave-Assisted Synthesis of Triazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, this method provides rapid and efficient heating, which often leads to dramatically reduced reaction times, increased product yields, and higher purity compared to conventional heating methods. nih.govias.ac.in The application of microwave energy has been successfully employed in the copper(I)-catalyzed 1,3-dipolar cycloaddition of alkynes and organic azides, a key reaction for forming the 1,2,3-triazole ring. ias.ac.inresearchgate.net

Research has shown that reactions which typically require several hours under conventional heating can be completed in a matter of minutes using microwave irradiation. nih.govias.ac.in For instance, the synthesis of various 1,2,3-triazole derivatives has been achieved in as little as 12 minutes at 180 W, a significant improvement over the 8 hours required with traditional heating at 80°C. ias.ac.inresearchgate.net This efficiency is a hallmark of microwave-assisted synthesis, making it an attractive option for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. nih.gov The technique is not only faster but is also considered an environmentally friendly approach due to its enhanced energy efficiency and potential to reduce the use of hazardous chemicals. nih.govnih.gov

The synthesis of N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives and other complex triazole structures has been successfully demonstrated using this method, often resulting in high yields. nih.gov The conditions can be optimized for various substrates, including the synthesis of 5-substituted 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine bicarbonate under controlled microwave conditions. mdpi.com

| Reactants | Catalyst/Solvent | Method | Time | Yield | Reference |

|---|---|---|---|---|---|

| Alkynes and Organic Azides | CuI / DMF:H₂O | Microwave Irradiation (180 W) | 12 min | High | ias.ac.in |

| Alkynes and Organic Azides | CuI / DMF:H₂O | Conventional Heating (80°C) | 8 h | - | ias.ac.in |

| N-1-propargylpyrimidines and Azido-pseudo sugars | Copper(I) | Microwave Irradiation | 1.0 min | 93% | nih.gov |

| N-1-propargylpyrimidines and Azido-pseudo sugars | - | Conventional Method | 3 h | - | nih.gov |

| o-bis(azidomethyl)benzene and an alkyne | [(IMes)CuCl] / Aqueous Solvent | Microwave Irradiation | Shorter | Good | mdpi.com |

| o-bis(azidomethyl)benzene and an alkyne | [(IMes)CuCl] / Water | Conventional Heating | Longer | Lower | mdpi.com |

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis is another advanced methodology that significantly accelerates the formation of 1,2,3-triazole derivatives. sums.ac.irznaturforsch.com This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to enhance mass transfer and increase the efficacy of catalysts. acs.org The result is a dramatic reduction in reaction times for the synthesis of compounds like 1,4-disubstituted 1,2,3-triazoles. znaturforsch.comresearchgate.net

This method has been successfully applied to the one-pot, three-component reaction of halides, terminal alkynes, and sodium azide in an aqueous medium. researchgate.net The use of water as a solvent makes this approach environmentally friendly. sums.ac.irresearchgate.net For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles containing isoxazole (B147169) and thymidine (B127349) structures was achieved in high yields (84-96%) using a copper acetate (B1210297) and sodium ascorbate catalyst system under ultrasonic conditions. nih.gov

The efficiency of ultrasound is evident when comparing it to silent (non-sonicated) reactions. A Cu(I) complex-mediated click reaction to produce 1,4-disubstituted 1,2,3-triazoles demonstrated high conversions and good yields (up to 93%) under ultrasonic irradiation in aqueous media. acs.org This protocol is noted for its low catalyst loading, operational simplicity, and adherence to several principles of green chemistry. acs.org The use of ultrasound can be particularly advantageous in parallel synthesis, allowing for the rapid creation of libraries of 1,2,3-triazole derivatives. researchgate.net

| Reaction Type | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| One-pot, two-step from epoxides, alkynes, sodium azide | Cu₂O / Water | Ultrasonic Irradiation | High Efficiency | sums.ac.ir |

| Three-component: alkyl halides, terminal alkynes, sodium azide | CuI / Water | Ultrasonic Irradiation at RT | - | researchgate.net |

| Three-component: alkyl halide, sodium azide, terminal alkyne | CuIL₁PPh₃ (1 mol%) / Aqueous media | Ultrasonic Irradiation | Up to 93% | acs.org |

| 1,3-dipolar cycloaddition: terminal isoxazole ether alkynes and β-thymidine azide | Copper acetate, Sodium ascorbate | Ultrasonic Irradiation | 84-96% | nih.gov |

| 1,3-dipolar cycloaddition: Propargyl phenyl ether and ethyl 2-azidoacetate | Cu(OAc)₂/Cu wire / Water | Ultrasonic Irradiation | Good | znaturforsch.com |

Green Chemistry Approaches in Triazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of 1,2,3-triazoles, these principles have been implemented through the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. rsc.orgconsensus.app

A significant focus has been on replacing traditional, hazardous organic solvents with greener alternatives. rsc.org Water is a prime example of a green solvent successfully used in triazole synthesis, often in conjunction with modern techniques like microwave or ultrasound assistance. consensus.apptandfonline.com Glycerol has also been identified as an effective and sustainable solvent for one-pot, three-component reactions to produce 1,2,3-triazoles in good to excellent yields at room temperature. consensus.app Furthermore, novel solvent systems like Deep Eutectic Solvents (DES) have been developed. For instance, a Cu(II)-acidic deep eutectic solvent (Cu(II)-ADES) has been shown to facilitate the synthesis of 1,4-disubstituted 1,2,3-triazoles with yields up to 98% under base-free conditions. This solvent system is stable and can be reused multiple times, enhancing its sustainability. consensus.app

The development of eco-friendly and reusable catalysts is another cornerstone of green triazole synthesis. rsc.org Copper nanoparticles have been effectively used in green solvent systems. consensus.app These sustainable methodologies not only offer a more environmentally responsible approach but also often provide high efficiency and atom economy. rsc.orgconsensus.app The shift away from traditional methods involving hazardous reagents and high energy consumption represents a significant advancement in the field of heterocyclic chemistry. rsc.org

| Green Approach | Catalyst/System | Key Features | Yield | Reference |

|---|---|---|---|---|

| Use of Green Solvents | CuI and diethylamine (B46881) in Glycerol | One-pot, three-component reaction at room temperature. | Good to Excellent | consensus.app |

| Use of Green Solvents | Visible-light-promoted copper-catalysis in Water | Mild conditions; catalyst and solvent are recyclable. | High | consensus.app |

| Deep Eutectic Solvents (DES) | Cu(II)-acidic deep eutectic solvent (Cu(II)-ADES) | Base-free conditions; solvent is stable and reusable. | Up to 98% | consensus.app |

| Eco-friendly Catalysts | Copper nanoparticles in green solvents | Sustainable catalyst system. | - | consensus.app |

| Click Chemistry in Water | Copper-catalyzed | High yields and purity, eco-friendly. | High | tandfonline.com |

Chemical Reactivity and Transformative Processes of 3 1h 1,2,3 Triazol 1 Yl Propan 1 Amine Systems

Reactivity of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. Its aromatic nature, conferred by a delocalized six-π-electron system, renders it relatively stable and generally resistant to many common transformations.

Ring-Opening and Rearrangement Reactions

For the specific structure of 1-alkyl-1,2,3-triazoles without further substitution on the ring, ring-opening and rearrangement reactions are not common transformations under typical laboratory conditions.

The most well-known rearrangement reaction of the 1,2,3-triazole system is the Dimroth rearrangement. This process involves the transposition of an endocyclic and an exocyclic nitrogen atom, proceeding through a ring-opened diazo intermediate. wikipedia.orgnih.gov However, the classical Dimroth rearrangement is applicable to specific structural motifs, most notably 5-amino-1-aryl-1,2,3-triazoles or 1-substituted-4-imino-1,2,3-triazoles. wikipedia.orgrsc.orgrsc.org The 3-(1H-1,2,3-triazol-1-yl)propan-1-amine molecule does not possess the necessary functional groups to undergo this type of rearrangement.

Other ring-opening reactions of 1,2,3-triazoles have been documented, but they often require harsh conditions or metal catalysis (e.g., with rhodium or palladium) and are typically dependent on the presence of specific activating groups on the triazole ring. researchgate.net

Reactions Involving the Terminal Amine Group

The terminal primary amine of the propyl side chain is a versatile functional group that readily participates in a wide array of chemical reactions characteristic of aliphatic amines.

Amine Acylation and Alkylation

The nucleophilic nitrogen atom of the primary amine group readily reacts with various acylating and alkylating agents.

Acylation with reagents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. This reaction is a robust and high-yielding transformation. For example, reaction with an appropriate N-phenylpropanoyl chloride would yield an N-propananilide derivative. turkjps.orgnih.gov

Alkylation with alkyl halides leads to the formation of secondary and tertiary amines. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The use of excess alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt.

| Reactant | Reagent Type | Product Type | General Reaction Conditions |

|---|---|---|---|

| Acetyl Chloride | Acylation | N-(3-(1H-1,2,3-triazol-1-yl)propyl)acetamide | Base (e.g., triethylamine), aprotic solvent (e.g., DCM), 0 °C to RT |

| Acetic Anhydride (B1165640) | Acylation | N-(3-(1H-1,2,3-triazol-1-yl)propyl)acetamide | Base (e.g., pyridine) or neat, RT to moderate heat |

| Propanoic Acid | Acylation | N-(3-(1H-1,2,3-triazol-1-yl)propyl)propanamide | Coupling agent (e.g., DCC, EDC), aprotic solvent (e.g., DMF) |

| Methyl Iodide | Alkylation | Secondary, Tertiary, or Quaternary Amine | Base (e.g., K₂CO₃), polar solvent (e.g., acetonitrile), heat |

| Benzyl (B1604629) Bromide | Alkylation | N-benzyl-3-(1H-1,2,3-triazol-1-yl)propan-1-amine | Base (e.g., K₂CO₃), polar solvent (e.g., DMF) |

Formation of Schiff Bases and Related Imines

Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. mwjscience.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the azomethine group. The reaction is typically catalyzed by acid and often involves the removal of water to drive the equilibrium towards the product. researchgate.net This transformation is widely used to synthesize hybrids of 1,2,3-triazoles and Schiff bases for various applications. nih.govnih.gov

| Carbonyl Compound | Product Name | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-3-(1H-1,2,3-triazol-1-yl)propan-1-amine | Ethanol, reflux, catalytic acetic acid |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-(((E)-(3-(1H-1,2,3-triazol-1-yl)propyl)imino)methyl)phenol | Methanol (B129727) or Ethanol, reflux |

| 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-3-(1H-1,2,3-triazol-1-yl)propan-1-amine | Ethanol, reflux, catalytic acetic acid |

| Acetone | N-(propan-2-ylidene)-3-(1H-1,2,3-triazol-1-yl)propan-1-amine | Neat or in a suitable solvent, removal of water |

| Cinnamaldehyde | (E)-N-(3-phenylallylidene)-3-(1H-1,2,3-triazol-1-yl)propan-1-amine | Ethanol, reflux |

Polymerization Reactions Initiated by the Amine Moiety

The presence of the primary amine allows this compound to act as a monomer in step-growth polymerization processes. If reacted with a bifunctional co-monomer, a variety of polymers can be synthesized.

Polyamide Formation: In reaction with a dicarboxylic acid or a diacyl chloride (such as adipoyl chloride or terephthaloyl chloride), the amine can form a polyamide. scielo.br This polycondensation reaction proceeds via the repeated formation of amide linkages, creating a polymer chain with the triazole moiety as a pendant group. researchgate.net

Polyurea Formation: Reaction with a diisocyanate (e.g., toluene (B28343) diisocyanate or MDI) would result in the formation of a polyurea through the nucleophilic addition of the amine to the isocyanate groups.

Ring-Opening Polymerization: The primary amine can also act as an initiator for the ring-opening polymerization of cyclic monomers like epoxides (e.g., ethylene (B1197577) oxide or propylene (B89431) oxide). The nucleophilic amine attacks the epoxide ring, initiating a chain-growth process that results in a polymer with a polyether backbone.

These polymerization reactions highlight the utility of this compound as a building block for creating functional polymers where the triazole unit can impart specific properties such as polarity, hydrogen bonding capability, or coordination ability.

Tautomerism in Triazole-Amine Compounds

The phenomenon of tautomerism is a critical aspect of the chemical behavior of heterocyclic compounds, including those containing a 1,2,3-triazole ring. In the context of this compound, the triazole moiety is subject to prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This process significantly influences the compound's chemical reactivity, physical properties, and interactions with biological systems.

Annular Prototropic Tautomerism in the 1,2,3-Triazole Moiety

Annular prototropic tautomerism in the 1,2,3-triazole ring involves the migration of a hydrogen atom between the nitrogen atoms, leading to the existence of different isomeric forms. For an N-unsubstituted 1,2,3-triazole, two primary tautomers can exist: the 1H- and 2H-tautomers. researchgate.netnih.gov This equilibrium is a dynamic process where the proton shifts from one nitrogen atom to another. nih.gov

The stability and prevalence of these tautomers are influenced by several factors, including the physical phase (gas, liquid, or solid), the solvent, and the nature of substituents on the triazole ring. researchgate.netnih.gov In the gas phase, theoretical calculations and experimental data suggest that the 2H-1,2,3-triazole tautomer is more stable than the 1H form by approximately 3.5–4.5 kcal/mol. researchgate.netnih.gov However, the equilibrium can shift in solution. Polar solvents, for instance, tend to preferentially stabilize the 1H-1,2,3-triazole tautomer. nih.gov The combination of a pyrrole-like NH group, which can donate a proton, and a pyridine-like nitrogen that can accept a proton allows the triazole ring to engage in intermolecular interactions such as hydrogen bonding, further influencing the tautomeric balance. researchgate.net

While the fundamental principles apply to this compound, the presence of the 3-aminopropyl substituent at the N1 position means that the tautomerism would involve the proton shifting from N1 to N2 or N3, leading to zwitterionic or other charged forms, especially depending on the pH of the environment. However, the core concept of proton migration between the ring nitrogens remains central. The 1,2,3-triazole ring is considered a basic aromatic heterocycle. wikipedia.org

Table 1: General Characteristics of 1,2,3-Triazole Tautomers

| Feature | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole |

|---|---|---|

| Symmetry | Cs | C2v |

| Relative Stability | Less stable in the gas phase. researchgate.netnih.gov | More stable in the gas phase. researchgate.netnih.gov |

| Solvent Effects | Preferentially stabilized in polar solvents. nih.gov | Less influenced by polar solvents compared to the 1H tautomer. |

| Dipole Moment | Larger dipole moment. nih.gov | Smaller dipole moment. |

Spectroscopic Investigations of Tautomeric Equilibria

The study of tautomeric equilibria in triazole systems heavily relies on spectroscopic methods, often in combination with computational chemistry. nih.govresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and millimeter-wave spectroscopy provide crucial insights into the structure and dynamics of these compounds. nih.govnih.gov

NMR Spectroscopy is a powerful tool for investigating tautomerism in solution. ncl.res.in In many cases, the proton exchange between the nitrogen atoms is rapid on the NMR timescale. This fast exchange results in averaged signals in both ¹H and ¹³C NMR spectra, where individual tautomers are not distinguishable. nih.gov For example, the triazole ring signals in the ¹³C NMR spectra of some triazole derivatives appear as broad signals, confirming their involvement in a dynamic tautomeric process. nih.govrsc.org However, under specific conditions, such as low temperature or in certain solvents, it may be possible to slow down the exchange rate and observe separate signals for each tautomer. Computational analyses, such as the DP4+ formalism, can be correlated with experimental NMR data to help identify the predominant tautomer in a dynamic system. nih.gov

Millimeter-wave Spectroscopy has been used to precisely determine the spectroscopic constants for both 1H- and 2H-1,2,3-triazole isotopologues in the gas phase. nih.gov These studies have confirmed the greater population of the 2H tautomer in the gas phase, as transitions corresponding to this isomer are more intense. nih.gov

Computational Modeling complements experimental spectroscopy by predicting the relative stability of different tautomers and simulating their spectra. researchgate.net Quantum-chemical calculations can be used to estimate the energy differences between tautomers and analyze the influence of substituents and solvent effects on the tautomeric equilibrium. researchgate.net

Table 2: Spectroscopic and Computational Methods for Tautomerism Analysis

| Method | Application in Tautomerism Studies | Key Findings for 1,2,3-Triazoles |

|---|---|---|

| NMR Spectroscopy | Elucidates solution-state structure and dynamic equilibria. ncl.res.in | Often shows time-averaged signals due to rapid proton exchange; can confirm the predominance of one tautomer under specific conditions. nih.govnih.gov |

| Millimeter-wave Spectroscopy | Provides precise structural information in the gas phase. nih.gov | Confirms that the 2H-tautomer is more stable and abundant in the gas phase. nih.gov |

| Infrared (IR) & Raman Spectroscopy | Investigates vibrational modes sensitive to tautomeric forms. nih.gov | Helps differentiate between tautomers based on characteristic N-H and ring stretching frequencies. |

| Quantum-Chemical Calculations | Calculates relative stabilities, transition states, and simulates spectra. researchgate.netresearchgate.net | Supports experimental findings of 2H-tautomer stability in the gas phase and helps analyze solvent effects. researchgate.net |

Coordination Chemistry and Metal Complexation of 3 1h 1,2,3 Triazol 1 Yl Propan 1 Amine

Ligand Design and Binding Modes

The structure of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine, with its combination of a heterocyclic ring and a flexible aliphatic arm terminating in an amine group, makes it an excellent candidate for a chelating ligand. Its design facilitates coordination with metal centers through multiple binding modes.

The 1,2,3-triazole ring contains three nitrogen atoms, each a potential site for metal coordination. However, in 1,4-disubstituted 1,2,3-triazoles, coordination is most commonly observed through the N3 nitrogen atom, which is generally the most electron-rich and sterically accessible position. rsc.orgnih.gov This mode of binding allows the triazole to function as a monodentate ligand, similar to pyridine (B92270). rsc.org While less common, other coordination modes have been characterized in different systems, including bridging coordination where the ligand links two metal centers via the N2 and N3 atoms, or coordination through the N2 atom, particularly when the triazole is part of a larger chelating framework. rsc.orgresearchgate.netacs.org For this compound, the N3 atom is the most probable coordination site from the triazole ring.

The terminal primary amine (-NH₂) group on the propyl chain is a strong Lewis base and serves as a primary coordination site for transition metal ions. nih.gov The lone pair of electrons on the amine nitrogen is readily available for donation to a metal center, forming a stable coordinate covalent bond. The flexibility of the three-carbon chain allows the amine group to orient itself effectively to achieve optimal orbital overlap with the metal ion, a crucial factor in the stability of the resulting complex. utc.edu In ligands that contain both an amine and other heterocyclic donors, the amine group is a reliable coordination partner. nih.govmdpi.com

The most significant feature of this compound as a ligand is its ability to act as a bidentate chelator. The triazole N3 atom and the primary amine nitrogen atom can simultaneously bind to a single metal center. This cooperative binding forms a stable six-membered chelate ring (M-N(triazole)-C-C-C-N(amine)). The formation of such a ring is thermodynamically favorable, an effect known as the chelate effect. numberanalytics.com Complexes formed with chelating ligands are significantly more stable than those formed with an equivalent number of comparable monodentate ligands. numberanalytics.com This enhanced stability makes this compound an effective ligand for stabilizing various metal ions in solution.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound typically involves straightforward reactions with metal salts, leading to products that can be characterized by a suite of spectroscopic techniques.

Complexes of this compound with first-row transition metals can be synthesized by reacting the ligand with a metal salt in a suitable solvent. Typically, an alcoholic solution (e.g., methanol (B129727) or ethanol) of the ligand is added to a solution of the corresponding metal(II) salt, such as CuCl₂, Ni(OAc)₂, Co(ClO₄)₂, or ZnCl₂. nih.govrsc.orgjetir.orgorientjchem.org The reaction mixture is often stirred, sometimes with gentle heating, to facilitate the formation of the complex, which may precipitate from the solution upon formation or cooling. nih.govjetir.org The resulting solid complexes can then be isolated by filtration, washed, and dried. The stoichiometry of the resulting complexes (e.g., metal-to-ligand ratio) depends on the specific metal, the counter-ion, and the reaction conditions used. Analogous triazole-based ligands readily form stable complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netrasayanjournal.co.inorientjchem.orgnih.gov

The formation of a complex and the coordination mode of the ligand are confirmed through various spectroscopic methods.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed. The N-H stretching vibrations of the amine group are altered, and the C=N and N-N stretching frequencies of the triazole ring typically shift to different wavenumbers, indicating the involvement of these groups in coordination. eurjchem.com Furthermore, the formation of new, low-frequency bands, typically in the 400-600 cm⁻¹ range, can be attributed to metal-nitrogen (M-N) vibrations, providing direct evidence of coordination. orientjchem.orgeurjchem.com

Table 1: Typical IR Spectral Changes upon Complexation

| Functional Group | Typical Wavenumber (Free Ligand, cm⁻¹) | Expected Shift upon Coordination | Reference |

|---|---|---|---|

| Amine N-H Stretch | 3300-3500 | Shift to lower or higher frequency, broadening | eurjchem.com |

| Triazole C=N Stretch | ~1620-1630 | Shift to lower frequency | eurjchem.com |

| Triazole Ring Vibrations | 1000-1500 | Shifts and changes in intensity | researchgate.nettuiasi.ro |

| Metal-Nitrogen (M-N) Stretch | N/A | Appearance of new bands at 400-600 | eurjchem.com |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of complexes with d-block metals like Cu(II), Co(II), and Ni(II) provide valuable information about the geometry of the coordination sphere. These spectra are characterized by d-d electronic transitions, which are typically weak, and more intense charge-transfer bands (either ligand-to-metal or metal-to-ligand). researchgate.netsemanticscholar.org The position and number of the d-d absorption bands can help distinguish between geometries such as octahedral, tetrahedral, or square planar. For instance, octahedral Ni(II) complexes typically show multiple absorption bands, while Cu(II) complexes often exhibit a single broad d-d band. rsc.org

Table 2: Typical d-d Transitions for N-Donor Complexes in UV-Vis Spectroscopy

| Metal Ion | Coordination Geometry | Typical Absorption Range (nm) |

|---|---|---|

| Cu(II) | Distorted Octahedral / Square Planar | 600 - 800 |

| Ni(II) | Octahedral | 650 - 750 and 850 - 1300 |

| Co(II) | Octahedral | 450 - 550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the complex in solution. Coordination of the ligand to the zinc ion causes a significant change in the electronic environment of the ligand's nuclei. This results in downfield shifts of the proton signals, especially for those protons closest to the coordination sites. wvu.edursc.org The protons on the triazole ring and the methylene (B1212753) (CH₂) protons adjacent to the amine and triazole groups are expected to show the most pronounced deshielding, confirming that both nitrogen donors are involved in binding the metal ion. acs.orgresearchgate.net

Table 3: Expected ¹H NMR Shifts for a Diamagnetic [Zn(ligand)₂]²⁺ Complex

| Proton | Expected Chemical Shift (Free Ligand, ppm) | Expected Shift upon Coordination to Zn(II) |

|---|---|---|

| Triazole C-H | ~7.5 - 8.5 | Downfield shift |

| N-CH₂ (adjacent to triazole) | ~4.5 | Downfield shift |

| N-CH₂ (adjacent to amine) | ~2.8 | Downfield shift |

| Central CH₂ | ~2.0 | Smaller downfield shift |

Single Crystal X-ray Diffraction Studies of Metal-Triazole-Amine Complexes

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of molecules, including the coordination geometry of metal complexes, bond lengths, and bond angles. For metal complexes of this compound, this analysis would reveal how the ligand coordinates to a metal center. The ligand possesses two potential donor sites: the nitrogen atoms of the triazole ring and the terminal primary amine group, allowing it to act as a monodentate or a bidentate chelating ligand.

Despite extensive searches of crystallographic databases and scientific literature, no specific single crystal X-ray diffraction data for metal complexes formed with this compound have been reported. Research on related molecules, such as complexes of benzotriazole (B28993) or fused triazole systems, has been published, but these findings are not directly applicable due to significant structural differences.

A hypothetical data table for such a complex is presented below to illustrate the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Chemical Formula | [M(C₅H₁₀N₄)₂Cl₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Bond Length (M-N_amine) Å | Value |

| Bond Length (M-N_triazole) Å | Value |

| Bond Angle (N_amine-M-N_triazole) ° | Value |

Note: This table is for illustrative purposes only. The values are placeholders as no experimental data has been found.

Advanced Aspects of Metal-Triazole-Amine Chemistry

The advanced applications of metal-triazole-amine complexes often hinge on the electronic and structural properties imparted by the ligand to the metal center. Fields such as molecular magnetism and catalysis are of significant interest.

Spin Crossover Phenomena in Iron(II) Triazole Complexes

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes, most notably with iron(II), where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. This transition is accompanied by changes in magnetic and optical properties. The ligand field strength is a critical factor in determining whether a complex will exhibit SCO.

The field of iron(II) SCO is rich with examples involving triazole-based ligands, particularly those with 1,2,4-triazole (B32235) units that form one-dimensional polymeric chains. These materials are known for their sharp spin transitions and thermal hysteresis, making them attractive for molecular switching and data storage applications. Research has also been conducted on mononuclear iron(II) complexes with larger, polydentate ligands incorporating 1,2,3-triazole moieties.

However, no studies were found that specifically investigate spin crossover phenomena in iron(II) complexes with this compound as a ligand. The specific ligand field strength that this aminopropyl-substituted 1,2,3-triazole would create around an iron(II) center has not been experimentally determined or reported.

Catalytic Applications of Triazole-Amine Metal Complexes (e.g., organocatalysis)

Metal complexes are crucial in homogeneous catalysis, where the ligand plays a key role in tuning the catalyst's activity, selectivity, and stability. Triazole-containing ligands have been successfully employed in a variety of catalytic reactions. For instance, palladium complexes of triazolyl-pyridine ligands have been shown to be effective catalysts for Suzuki-Miyaura coupling reactions. The term organocatalysis typically refers to catalysis by small organic molecules without a metal center; however, the catalytic activity of organometallic complexes bridges these fields.

A search of the scientific literature did not yield any reports on the catalytic applications of metal complexes specifically derived from this compound. While there is broad interest in the catalytic potential of metal-triazole complexes, research has focused on other ligand architectures. The potential for complexes of this compound to act as catalysts in reactions such as oxidation, reduction, or carbon-carbon bond formation remains an unexplored area of research.

Computational and Theoretical Investigations of 3 1h 1,2,3 Triazol 1 Yl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine at the atomic level. These calculations offer a detailed picture of the molecule's stability, reactivity, and electronic structure.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its optimized molecular geometry. ekb.eg These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms.

Beyond molecular geometry, DFT is instrumental in exploring the electronic properties of the molecule. Properties such as the dipole moment, polarizability, and the distribution of electron density can be calculated. The molecular electrostatic potential (MEP) map, for instance, is a valuable output of DFT studies. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other chemical species. For triazole derivatives, the nitrogen atoms of the triazole ring are often identified as key sites for interaction. nih.gov

Illustrative Data Table of Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 (Triazole) | 1.35 Å |

| Bond Length | N2-N3 (Triazole) | 1.33 Å |

| Bond Length | N1-C5 (Triazole) | 1.37 Å |

| Bond Length | C4-C5 (Triazole) | 1.38 Å |

| Bond Length | N1-C6 (Propyl) | 1.48 Å |

| Bond Length | C6-C7 (Propyl) | 1.54 Å |

| Bond Length | C7-C8 (Propyl) | 1.53 Å |

| Bond Length | C8-N4 (Amine) | 1.47 Å |

| Bond Angle | N1-N2-N3 | 109.5° |

| Bond Angle | N1-C6-C7 | 112.0° |

| Bond Angle | C7-C8-N4 | 110.5° |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from DFT calculations.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the triazole ring and the amine group, while the LUMO may be distributed over the triazole ring. This analysis helps in understanding the charge transfer that can occur within the molecule and its interactions with other molecules.

Illustrative Data Table of FMO Energies (Hypothetical)

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Calculation of Global Reactive Descriptors

Global reactive descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). They are calculated using the following relationships:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Illustrative Data Table of Global Reactive Descriptors (Hypothetical)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 0.5 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 3.15 |

| Chemical Softness (S) | 0.159 |

| Electrophilicity Index (ω) | 2.12 |

Note: The data in this table is hypothetical and is for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanamine chain in this compound allows it to adopt various spatial arrangements, or conformations. Understanding these conformations is crucial as they can significantly influence the molecule's properties and interactions.

Energy Landscape Exploration

Conformational analysis of this compound involves exploring its potential energy surface (PES) to identify stable conformers (energy minima) and the energy barriers between them (transition states). This is often achieved by systematically rotating the dihedral angles of the flexible bonds in the propanamine chain and calculating the energy at each step. researchgate.net The resulting PES reveals the most energetically favorable conformations. For flexible molecules, both folded and extended conformations can be stable, stabilized by various intramolecular interactions. researchgate.net

Molecular dynamics (MD) simulations can complement this by simulating the movement of the atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations. mdpi.com

Solvent Effects on Conformation

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. ekb.egekb.eg For this compound, the presence of a polar solvent like water could stabilize conformations where the polar amine group is exposed to the solvent, allowing for favorable hydrogen bonding. In contrast, a nonpolar solvent might favor more compact, folded conformations to minimize unfavorable interactions.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. ekb.eg By performing conformational analysis in different simulated solvents, it is possible to predict how the conformational equilibrium shifts in various environments. Studies on similar triazole compounds have shown that the stability of conformers can increase with the dielectric constant of the solvent. ekb.eg

Intermolecular Interactions and Self-Assembly Prediction

Computational and theoretical investigations into the intermolecular forces governing the behavior of this compound are crucial for predicting its solid-state packing, crystal morphology, and potential for self-assembly. These non-covalent interactions, primarily hydrogen bonding and π-π stacking, dictate the supramolecular architecture of materials.

Hydrogen Bonding Networks

The molecular structure of this compound, featuring a primary amine group (-NH₂) and a 1,2,3-triazole ring, provides multiple sites for both hydrogen bond donors and acceptors. The amine group contains two hydrogen atoms that can act as donors, while the nitrogen atoms of the triazole ring can serve as hydrogen bond acceptors. researchgate.net This duality allows for the formation of extensive and varied hydrogen bonding networks.

Computational studies on similar 1,2,3-triazole systems have elucidated preferred hydrogen bonding pathways. nih.gov It is observed that 1H-triazoles tend to form strong hydrogen bonds with the outer nitrogen atoms of adjacent triazole rings. nih.gov In the context of this compound, this suggests the potential for chain-like or sheet-like structures mediated by N-H···N interactions between the amine group of one molecule and the triazole ring of another. The presence of the flexible propanamine side chain can further influence the geometry and complexity of these networks.

Density Functional Theory (DFT) calculations on related triazole derivatives have been employed to analyze the nature and influence of these molecular interactions. researchgate.net Such analyses reveal that intermolecular hydrogen bonding is a significant factor in the stability of the resulting crystal structures. researchgate.net The specific hydrogen bonding patterns predicted for this compound would involve the amine group's hydrogen atoms forming bonds with the N2 and N3 atoms of the triazole ring on neighboring molecules.

Table 1: Predicted Hydrogen Bonding Capabilities of this compound

| Functional Group | Role | Potential Interactions |

| Primary Amine (-NH₂) | Donor | N-H···N (with triazole ring) |

| 1,2,3-Triazole Ring | Acceptor | N···H-N (with amine group) |

| Triazole C-H | Weak Donor | C-H···N, C-H···π |

This interactive table summarizes the primary sites for hydrogen bond formation.

π-π Stacking Interactions (if applicable)

The 1,2,3-triazole ring is an aromatic heterocycle and, as such, is capable of participating in π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, contribute significantly to the stabilization of crystal structures. researchgate.net

While the triazole ring itself is considered π-electron deficient, computational and crystallographic studies of various triazole derivatives have confirmed the presence of π-π stacking. researchgate.netmdpi.com These interactions can occur between two triazole rings or between a triazole ring and another aromatic system. researchgate.net In the case of this compound, π-π stacking would likely occur between the triazole rings of adjacent molecules.

Table 2: Predicted π-π Stacking Parameters for this compound (based on related structures)

| Interaction Type | Predicted Geometry | Typical Distance (Å) |

| Triazole-Triazole | Offset or Slipped-Stack | 3.4 - 3.9 |

This interactive table provides a prediction of potential π-π stacking characteristics based on data from analogous compounds.

Applications of 3 1h 1,2,3 Triazol 1 Yl Propan 1 Amine As a Chemical Building Block

Modular Synthesis of Complex Organic Architectures

The distinct reactivity of the amine and triazole functionalities allows for a modular approach to synthesizing elaborate organic structures. This step-wise construction enables the precise assembly of complex molecular frameworks from simpler, well-defined subunits.

The dual functionality of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine is instrumental in the synthesis of molecules containing multiple heterocyclic rings. The primary amine can participate in classical ring-forming reactions, such as condensations with dicarbonyl compounds to form pyrroles or pyrimidines, while the triazole ring, or its azide (B81097)/alkyne precursors, can engage in separate cycloaddition reactions.

This strategy is exemplified in sequential, one-pot processes where a triazole-containing amine is a key reactant in the assembly of complex polyheterocyclic systems. For instance, multi-component reactions can be designed where the amine participates in an initial condensation and cyclization cascade, resulting in a larger framework that incorporates the stable triazole ring as a peripheral or linking unit. mdpi.com Research has demonstrated the synthesis of hybrid pyridine (B92270) derivatives that bear indole (B1671886), triazole, and sulfonamide moieties, showcasing the power of this building-block approach to rapidly generate molecular diversity and complexity. nih.gov The stability of the triazole ring ensures it remains intact throughout subsequent reaction steps, making it a reliable component in multi-step synthetic sequences.

The structure of this compound is ideally suited for its use as a linker or monomer in the synthesis of macromolecules. The terminal amine allows for covalent attachment to a core molecule or another monomer, while the triazole ring, formed via the highly efficient CuAAC reaction, serves as a robust connecting unit within the macromolecular architecture. nih.govrsc.org

Similarly, this building block is valuable for creating linear polymers. Polymers possessing 1,2,3-triazole units in their backbone are noted for their favorable properties, including high thermal stability and potential as proton conductors for fuel cell applications. rsc.orgresearchgate.net The synthesis can proceed through the polymerization of monomers carrying both an azide and an alkyne, or through the step-growth polymerization of a diazide and a dialkyne. mdpi.com The resulting polytriazoles are a promising class of functional polymers.

| Macromolecule Type | Synthetic Strategy | Role of Triazole-Amine Building Block | Resulting Feature |

|---|---|---|---|

| PAMAM-type Dendrimers | Divergent synthesis of azido-dendrons followed by CuAAC "stitching" to an alkyne core. researchgate.net | Provides the azidopropylamine focal point for dendron growth. | Triazole rings act as connectors between the core and branches. researchgate.netresearchgate.net |

| Sequence-Defined Polymers | Iterative azide-alkyne cycloaddition reactions. rsc.org | Serves as a monomer unit, where the amine is first converted to an azide. | Creates polymers with precisely controlled monomer sequences. rsc.org |

| Dense Polytriazoles | CuAAC polymerization of monomers containing both azide and alkyne groups. mdpi.com | Acts as the fundamental repeating unit of the polymer chain. | High-density of triazole rings leads to enhanced thermal and chemical stability. rsc.org |

| Functional Polymers | Free radical polymerization of N-vinyl-1,2,3-triazole monomers. rsc.org | Precursor for the synthesis of the vinyl-triazole monomer. | Polymers exhibit high glass transition temperatures. rsc.org |

Development of Functional Materials

The inherent chemical properties of the 1,2,3-triazole ring and the primary amine group are leveraged in the creation of advanced functional materials. These materials find applications in catalysis, separation, and sensing, deriving their functionality directly from the structural and electronic contributions of the triazole-amine building block.

The nitrogen atoms of the 1,2,3-triazole ring are excellent Lewis bases, making them effective coordination sites for a wide variety of metal ions. mdpi.comnih.gov This property is extensively used in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). When this compound or its derivatives are used as organic linkers (also known as ligands), the triazole moiety can bridge metal centers to form extended one-, two-, or three-dimensional networks. nih.govglobethesis.com

| Material Type | Metal Ion(s) | Role of Triazole-Amine Linker | Key Structural Feature / Property |

|---|---|---|---|

| Coordination Polymer | Cu(II), Zn(II) | The triazole ring acts as a bridging ligand between metal centers. mdpi.com | Formation of 1D zigzag or linear polymer chains. mdpi.com |

| Mixed-Metal MOF | Zn(II), Ni(II) | The triazole and amino groups serve as coordinating sites. rsc.org | Microporous framework with CO2 adsorption capabilities. rsc.org |

| Luminescent CP | Zn(II) | Acts as the primary organic linker, forming the framework backbone. globethesis.com | Material exhibits luminescence, useful for sensing applications. globethesis.com |

| Catalytic MOF | Zn(II) | The linker provides both coordinative triazole sites and basic amino groups. rsc.org | High catalytic activity for CO2 cycloaddition reactions. rsc.org |

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and dipole-dipole forces, to direct the self-assembly of molecules into well-defined, higher-order structures. The this compound molecule possesses ideal features to act as a tecton (a building block for self-assembly).

The 1,2,3-triazole ring has a large dipole moment and its nitrogen atoms can act as hydrogen bond acceptors. mdpi.com The terminal primary amine group is an excellent hydrogen bond donor and acceptor. Together, these functionalities can direct the formation of intricate hydrogen-bonded networks. acs.org The self-assembly process can be influenced by the presence of anions, which can act as templates, guiding the formation of specific supramolecular architectures. acs.org Furthermore, triazole-containing amphiphiles have been shown to self-assemble into complex structures like nanotubes and organogels, which can be used for applications such as controlled drug release. semanticscholar.org The directed synthesis of triazole oligomers can also be achieved using supramolecular templates, where non-covalent pre-organization of monomers guides the subsequent covalent bond formation. nih.govrsc.org

Hybrid organic-inorganic materials combine the properties of both organic components (e.g., flexibility, functionality) and inorganic components (e.g., rigidity, thermal stability) within a single composite material. mdpi.com this compound is an excellent candidate to bridge these two domains.

The primary amine group can form strong covalent bonds with inorganic networks. For example, it can react with epoxy- or chloro-functionalized alkoxysilanes, which can then undergo a sol-gel process (hydrolysis and condensation) to form a cross-linked silica (B1680970) (or other metal oxide) network. mdpi.comresearchgate.net This process covalently embeds the organic triazole unit throughout the inorganic matrix.

Conversely, the triazole moiety can serve as an anchor point for inorganic components. Its nitrogen atoms can coordinate to metal ions or bind to the surface of metal oxide nanoparticles, effectively dispersing and stabilizing the inorganic phase within an organic polymer matrix. This approach has been used to create novel hybrid materials based on polyoxometalates, where triazole-containing organic ligands link large inorganic clusters into an extended framework. rsc.org

Future Research Perspectives and Methodological Innovations

Development of Novel and Sustainable Synthetic Routes

Future research will undoubtedly prioritize the development of green and sustainable synthetic methods for 3-(1H-1,2,3-triazol-1-yl)propan-1-amine. The foundational reaction for the synthesis of the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. The copper-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry" and is widely used for its high efficiency and regioselectivity. iosrjournals.orglongdom.orgnih.gov

Key areas for future development in the synthesis of this compound include:

Green Solvents: A significant shift towards the use of environmentally benign solvents is anticipated. Water, glycerol, and deep eutectic solvents (DES) have already shown promise in the synthesis of 1,2,3-triazoles, offering advantages such as low toxicity, biodegradability, and often enhanced reaction rates. consensus.app Future work will likely focus on optimizing these solvent systems for the specific synthesis of the title compound, potentially from 3-azidopropan-1-amine and acetylene (B1199291) or a suitable precursor.

Heterogeneous Catalysis: To simplify product purification and catalyst recycling, the development of heterogeneous copper catalysts is a major research thrust. Catalysts such as copper nanoparticles or copper supported on materials like charcoal are being explored to facilitate the synthesis of 1,2,3-triazoles. consensus.appnih.gov These catalysts can be easily separated from the reaction mixture, reducing metal contamination in the final product.

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are expected to become more prevalent. longdom.orgfrontiersin.org These techniques can significantly reduce reaction times and improve yields by providing efficient and uniform heating.

| Synthetic Strategy | Key Features & Advantages | Potential Application for this compound |

| Green Solvents | Use of water, glycerol, or deep eutectic solvents to reduce environmental impact. | Synthesis from 3-azidopropan-1-amine and an alkyne in an aqueous medium. |

| Heterogeneous Catalysis | Employment of supported copper catalysts (e.g., Cu on charcoal) for easy separation and reuse. | A cleaner synthesis with minimal copper leaching into the final product. |

| Microwave/Ultrasound | Accelerated reaction rates and increased energy efficiency. | Rapid and high-yield production of the target amine. |

Advanced Characterization Techniques for Structural Elucidation

While standard characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the structure of triazole derivatives, future research will likely employ more advanced techniques for a deeper understanding of the molecule's properties. nih.gov

For this compound, this could involve:

Two-Dimensional NMR Techniques: Advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous assignment of all proton and carbon signals, which is crucial for complex derivatives of the title compound.

X-ray Crystallography: Single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional structure of the molecule and its derivatives in the solid state. This information is critical for understanding intermolecular interactions and for the rational design of new materials.

Computational Spectroscopy: The integration of computational methods, such as Density Functional Theory (DFT), with experimental spectroscopic data will allow for a more detailed interpretation of the spectra and a better understanding of the molecule's electronic structure. nih.gov

Exploration of Unconventional Reactivity Pathways

The 1,2,3-triazole ring is generally considered to be highly stable. nih.gov However, recent research has begun to explore its latent reactivity, particularly when the nitrogen atoms are substituted with electron-withdrawing groups. rsc.org Future investigations into the reactivity of this compound could uncover novel transformations.

Potential areas of exploration include:

Denitrogenative Ring-Opening: N-acylated or N-sulfonylated 1,2,3-triazoles can undergo ring-opening upon treatment with acids or metal catalysts, leading to the formation of various nitrogen-containing heterocycles. rsc.org Investigating similar transformations with derivatives of the title amine could open up new synthetic pathways to complex molecules.

Reactions of the Aminopropyl Chain: The primary amine group offers a rich platform for a wide range of chemical modifications, including acylation, alkylation, and Schiff base formation, allowing for the facile introduction of diverse functional groups.

Computational Design and Predictive Modeling for New Materials

Computational chemistry is poised to play a pivotal role in the design of new materials based on this compound. By predicting the properties of virtual compounds before their synthesis, researchers can prioritize the most promising candidates, thereby saving time and resources. mdpi.comnih.gov

Future research in this area will likely focus on:

Quantum Chemical Calculations: DFT and other quantum mechanical methods can be used to calculate key molecular properties such as HOMO-LUMO energy gaps, dipole moments, and electrostatic potential surfaces. researchgate.net These parameters are crucial for predicting the reactivity, stability, and potential applications of new materials.

Molecular Dynamics Simulations: These simulations can provide insights into the behavior of molecules in different environments and can be used to predict properties such as solubility, miscibility, and the formation of self-assembled structures.

QSAR/QSPR Models: Quantitative Structure-Activity/Property Relationship models can be developed to correlate the structural features of triazole derivatives with their biological activities or physical properties, aiding in the design of new functional molecules. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are increasingly being applied to the production of organic molecules, offering advantages in terms of safety, scalability, and efficiency. rsc.orgresearchgate.netresearchgate.net The synthesis of 1,2,3-triazoles is well-suited for these technologies. nih.govsoton.ac.ukrsc.org

Future directions for this compound include:

Continuous Flow Synthesis: Performing the CuAAC reaction in a continuous flow reactor can lead to improved reaction control, higher yields, and safer handling of potentially hazardous intermediates like azides. nih.gov The use of packed-bed reactors with heterogeneous catalysts is a particularly promising approach. researchgate.net

Automated Library Synthesis: Automated synthesis platforms can be employed to rapidly generate libraries of derivatives of this compound by varying the substituents on the triazole ring or the aminopropyl chain. nih.govnih.govresearchgate.net This high-throughput approach is invaluable for the discovery of new bioactive compounds and materials.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their atom economy and operational simplicity. mdpi.comnih.govnih.gov The primary amine functionality of this compound makes it an ideal candidate for incorporation into MCRs.

Future research could explore:

Ugi and Passerini Reactions: These well-known MCRs utilize primary amines as one of the key components. By employing this compound in these reactions, a wide variety of complex, triazole-containing molecules can be synthesized in a single step.

Novel MCRs: The development of new MCRs that specifically incorporate the title amine could lead to the discovery of novel chemical scaffolds with interesting biological or material properties. A three-component reaction of an oxopiperidine carboxylate, a primary amine, and a nitrophenyl azide has been reported for the synthesis of 1,2,3-triazoles. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1H-1,2,3-triazol-1-yl)propan-1-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging its triazole-forming capability. Key steps include:

- Precursor preparation : Propargylamine or azide derivatives are used as starting materials.

- Catalytic conditions : Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in polar solvents (e.g., DMF, THF) at 50–80°C for 12–24 hours .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometry, inert atmosphere, and monitoring via TLC or NMR .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- ¹H NMR : Peaks at δ 7.5–8.0 ppm confirm the triazole proton. The propan-1-amine chain shows signals at δ 1.6–2.2 ppm (methylene groups) and δ 2.8–3.2 ppm (amine protons).

- ¹³C NMR : Triazole carbons appear at 120–130 ppm; methylene carbons in the propyl chain at 25–40 ppm.

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) match the molecular weight (C₅H₁₀N₄, MW 126.16 g/mol). Cross-validation with IR (N-H stretches at 3300–3500 cm⁻¹) ensures functional group integrity .

Q. What are the primary applications of this compound in medicinal chemistry?

The triazole-amine scaffold is a versatile building block for:

- Drug discovery : Incorporation into carboxamide derivatives (e.g., GSK-3β inhibitors) via coupling with carboxylic acids .

- Biological probes : Functionalization with fluorescent tags or biotin for target identification .

- Antimicrobial agents : Triazole moieties interact with microbial enzymes (e.g., cytochrome P450) .

Advanced Research Questions

Q. How can conflicting crystallographic data on triazole-containing compounds be resolved during structural refinement?

Discrepancies in bond lengths/angles may arise from disorder in the triazole ring or solvent interactions. Strategies include:

- High-resolution data : Use synchrotron sources or low-temperature (100 K) data collection to reduce thermal motion .

- Software tools : SHELXL for constrained refinement, applying restraints to planar triazole geometry .

- Validation metrics : Cross-check R-factors, electron density maps (e.g., Fo-Fc maps), and Hirshfeld surface analysis .

Q. What computational methods are effective in predicting the biological activity of triazole-amine derivatives?

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinase binding pockets).

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on triazole) with IC₅₀ values .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) . Experimental validation via enzyme assays (e.g., GSK-3β inhibition) is critical for confirming predictions .

Q. How do solvent polarity and temperature affect the regioselectivity of triazole formation in CuAAC reactions?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor faster cycloaddition but may reduce regioselectivity.

- Temperature : Lower temperatures (25–40°C) improve 1,4-regioselectivity due to kinetic control, while higher temperatures (80°C) may shift to 1,5-products .

- Additives : Tris(triazolylmethyl)amine ligands (e.g., BTTP) enhance Cu(I) stability and selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Source validation : Confirm compound purity via HPLC (>95%) and LC-MS to rule out impurities .

- Assay conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability .

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. Why do NMR spectra of triazole derivatives sometimes show unexpected splitting patterns?

- Dynamic effects : Triazole ring puckering or amine proton exchange can cause splitting. Use D₂O exchange or variable-temperature NMR to resolve .

- Steric hindrance : Bulky substituents may restrict rotation, leading to diastereotopic proton splitting .

Methodological Recommendations

Q. What strategies improve the yield of multi-step syntheses involving this compound?

- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during coupling reactions .

- Flow chemistry : Continuous reactors enhance mixing and heat transfer for CuAAC steps .

- Workup optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials .

Q. How can researchers validate the stability of triazole-amine derivatives under physiological conditions?

- pH stability tests : Incubate compounds in PBS (pH 7.4) and analyze degradation via HPLC over 24–72 hours .

- Plasma stability : Exposure to human plasma at 37°C, followed by protein precipitation and LC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|